molecular formula C30H44N10O6 B055757 Antho-rwamide II CAS No. 118904-15-7

Antho-rwamide II

Cat. No.: B055757
CAS No.: 118904-15-7
M. Wt: 640.7 g/mol
InChI Key: MPGGTSBRFZJEKO-MLCQCVOFSA-N
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Description

Antho-rwamide II is a neuropeptide isolated from sea anemones, specifically from species such as Anthopleura elegantissima. It is known for its ability to induce contractions in the endothelial muscles of sea anemones and plays a role in neurotransmission. The compound has the chemical structure <Glu-Gly-Leu-Arg-Trp-NH2 and is part of a group of neuropeptides that include Antho-rwamide I and Antho-rfamide .

Preparation Methods

Antho-rwamide II can be synthesized using solid-phase peptide synthesis, a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Antho-rwamide II undergoes various chemical reactions, including:

Scientific Research Applications

Antho-rwamide II has several scientific research applications:

Mechanism of Action

Antho-rwamide II exerts its effects by binding to specific receptors on the surface of muscle cells, leading to the activation of intracellular signaling pathways. This binding triggers a cascade of events that result in muscle contraction. The exact molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular calcium release .

Comparison with Similar Compounds

Antho-rwamide II is similar to other neuropeptides such as Antho-rwamide I and Antho-rfamide. it is more potent in inducing muscle contractions compared to Antho-rwamide I. Unlike Antho-rfamide, which affects multiple conducting systems in sea anemones, this compound primarily acts on endodermal muscles without exciting electrical activity in known conducting systems .

Similar Compounds

Properties

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N10O6/c1-16(2)12-23(38-25(42)15-36-27(44)21-9-10-24(41)37-21)29(46)39-20(8-5-11-34-30(32)33)28(45)40-22(26(31)43)13-17-14-35-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-23,35H,5,8-13,15H2,1-2H3,(H2,31,43)(H,36,44)(H,37,41)(H,38,42)(H,39,46)(H,40,45)(H4,32,33,34)/t20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGGTSBRFZJEKO-MLCQCVOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152262
Record name Antho-rwamide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118904-15-7
Record name Antho-rwamide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118904157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antho-rwamide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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